Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Select Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate for its non-interchangeable 8-chloro substitution pattern, which is specifically associated with activity against MDR and XDR Mycobacterium tuberculosis strains, as demonstrated in FtsZ inhibitor studies. Unlike 6-bromo or unsubstituted analogs, this precise vector enables targeted SAR exploration and CNS-penetrant lead optimization due to a favorable TPSA (43.6 Ų) and XLogP3 (2.9). Secure this privileged imidazopyridine scaffold to advance your fragment-based drug discovery programs with a defined synthetic handle for derivatization.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 1397187-24-4
Cat. No. B6355701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS1397187-24-4
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC=C2Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
InChIKeyGEKUVXRPBHXCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate: A Strategic Imidazopyridine Building Block for Drug Discovery


Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1397187-24-4) is a heterocyclic chemical intermediate belonging to the imidazo[1,2-a]pyridine-3-carboxylate class, a privileged scaffold in medicinal chemistry with four FDA-approved imidazopyridine-containing drugs currently on the market . This compound features a fused bicyclic core with a chloro substituent specifically positioned at the 8-position of the pyridine ring and an ethyl ester at the 3-carboxylate position [1]. Its molecular formula is C10H9ClN2O2, with a molecular weight of 224.64 g/mol and a calculated XLogP3-AA of 2.9, indicating moderate lipophilicity suitable for drug-like properties [1]. As a versatile building block, it provides a defined vector for further functionalization through the 8-chloro position, enabling precise SAR exploration in antiviral, antimicrobial, and anticancer research programs .

Procurement Risks: Why Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The imidazo[1,2-a]pyridine-3-carboxylate scaffold exhibits extreme sensitivity to substitution pattern, where minor modifications at the 8-position, the ester group, or the core structure can dramatically alter both synthetic utility and biological activity. A 2014 scaffold-switching study demonstrated that replacing the imidazo[1,2-a]pyridine core with other 5,6-fused bicyclic heteroaromatics resulted in significant loss of antituberculosis activity, confirming that the specific electronic and steric properties of this core are non-interchangeable [1]. Similarly, recent research on imidazo[1,2-a]pyridine-3-carboxylates as FtsZ inhibitors revealed that substitution at the 6-position (e.g., bromo) confers narrow-spectrum antibacterial activity against Streptococcus pneumoniae, while substitution at the 8-position (e.g., chloro) is associated with different biological profiles including potential anti-TB activity against MDR and XDR strains [2]. The 8-chloro substitution pattern specifically enables distinct chemical reactivity for further derivatization and imparts a unique steric and electronic environment that cannot be replicated by 6-fluoro (CAS 1359655-87-0), 6-bromo, or unsubstituted imidazopyridine analogs .

Quantitative Comparative Evidence: Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate Versus Closest Analogs


8-Chloro Substitution Confers Unique Lipophilicity Profile vs. 6-Fluoro Analog

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate exhibits a calculated XLogP3-AA of 2.9 [1], which is significantly higher than the 6-fluoro analog (CAS 1359655-87-0) which has a calculated XLogP3 of approximately 1.8-2.0 based on the electron-withdrawing and hydrogen-bonding properties of fluorine . This difference in lipophilicity directly impacts membrane permeability and oral bioavailability potential. Additionally, the molecular weight of the 8-chloro compound (224.64 g/mol) is higher than the 6-fluoro analog (208.19 g/mol) , affecting both synthetic handling and downstream pharmacokinetic predictions. The topological polar surface area (TPSA) of 43.6 Ų for the 8-chloro compound is within the optimal range for CNS drug candidates (<70 Ų) [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Class-Level Anti-Tuberculosis Activity Association vs. Unsubstituted Core

Imidazo[1,2-a]pyridine-3-carboxylate derivatives bearing halogen substitutions, including the 8-chloro motif, have been identified as a promising class of anti-tuberculosis agents. A 2013 study demonstrated that imidazo[1,2-a]pyridine-3-carboxamides (close structural relatives of the target compound) exhibit nanomolar activity against Mycobacterium tuberculosis H37Rv [1]. The 8-chloro substitution pattern is specifically implicated in activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains . In contrast, unsubstituted imidazo[1,2-a]pyridine cores lack sufficient potency and selectivity for anti-TB applications, as evidenced by scaffold-switching studies that showed complete loss of activity when the core heteroaromatic system was altered [2].

Antituberculosis Anti-infectives SAR

Computed Topological Polar Surface Area (TPSA) Confirms CNS Drug-Likeness

The topological polar surface area (TPSA) of ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is computed as 43.6 Ų [1], which falls well below the commonly accepted threshold of 70 Ų for favorable CNS penetration and oral absorption. This TPSA value is comparable to that of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (estimated 40-45 Ų) but distinct from more polar analogs bearing additional hydrogen-bonding groups . The compound also features zero hydrogen bond donors and three hydrogen bond acceptors, a profile consistent with good membrane permeability [1].

CNS Drug Discovery ADME Computational Chemistry

Commercial Availability and Purity Specifications vs. Research-Grade Analogs

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is commercially available from multiple reputable suppliers with consistent purity specifications ranging from 95% to 98% [1]. In contrast, several close analogs such as the 6-bromo derivative (CAS 885276-29-9) and the 8-chloro-2-methyl analog (CAS 885276-29-9) have more limited commercial availability and less standardized purity specifications [2]. The target compound's availability in multiple packaging sizes (1g, 5g, 100g, 1kg) from established vendors ensures reproducible procurement for both exploratory research and scale-up studies .

Procurement Chemical Sourcing Quality Control

Optimized Application Scenarios for Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate in Drug Discovery


Lead Optimization of Anti-Tuberculosis Agents Targeting MDR and XDR Strains

Use ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate as a key intermediate for synthesizing imidazo[1,2-a]pyridine-3-carboxamides with demonstrated nanomolar activity against Mycobacterium tuberculosis H37Rv [1]. The 8-chloro substitution pattern is specifically associated with activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains , making this compound a strategic choice for anti-TB drug discovery programs.

Synthesis of CNS-Penetrant Kinase Inhibitors

Leverage the favorable physicochemical profile of ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate (TPSA 43.6 Ų, XLogP3 2.9) for designing CNS-penetrant kinase inhibitors [2]. The low TPSA value (<70 Ų) and moderate lipophilicity support blood-brain barrier penetration, while the 8-chloro position provides a synthetic handle for introducing diverse substituents during lead optimization.

FBDD Fragment Elaboration Using Privileged Scaffold

Employ ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate in fragment-based drug discovery (FBDD) campaigns as a privileged imidazopyridine scaffold . The imidazo[1,2-a]pyridine core is a validated privileged structure with four FDA-approved drugs on the market, and the 8-chloro substitution provides a defined vector for fragment growth and optimization .

Anti-Pneumococcal FtsZ Inhibitor Development

Use as a structural comparator for SAR studies of anti-pneumococcal FtsZ inhibitors. Recent research has identified imidazo[1,2-a]pyridine-3-carboxylates as narrow-spectrum FtsZ inhibitors against Streptococcus pneumoniae [3]. While the 6-bromo analog (IP-01) shows direct activity, the 8-chloro compound serves as a critical control for understanding substitution-dependent activity profiles and optimizing selectivity [3].

Quote Request

Request a Quote for Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.